Disparlure

説明

BenchChem offers high-quality Disparlure suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disparlure including the price, delivery time, and more detailed information at info@benchchem.com.

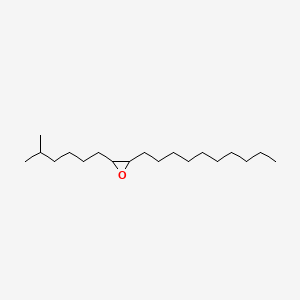

Structure

3D Structure

特性

IUPAC Name |

2-decyl-3-(5-methylhexyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFYNMWYRXIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860443 | |

| Record name | 2-Decyl-3-(5-methylhexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35898-62-5 | |

| Record name | Disparlure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Disparlure in Lymantria dispar

Executive Summary

The spongy moth, Lymantria dispar, is a significant defoliator of deciduous trees, with its ecological and economic impact managed in part through strategies targeting its chemical communication system.[1] The primary component of its sex pheromone, (+)-disparlure (2-methyl-7R,8S-epoxy-octadecane), is a potent attractant for male moths and a critical tool for monitoring and mating disruption programs.[1][2][3] Understanding the biosynthetic pathway of this complex epoxide is paramount for developing novel pest control strategies and for the potential biotechnological production of enantiomerically pure disparlure. This guide provides an in-depth examination of the multi-step, multi-tissue biosynthetic pathway, elucidating the enzymatic transformations from primary metabolites to the final active pheromone. We will detail the key enzymatic players, the spatial segregation of the synthesis, and the experimental methodologies that have been pivotal in confirming this pathway.

The Disparlure Biosynthetic Pathway: A Spatially Segregated Process

The biosynthesis of disparlure is not confined to a single tissue but is a coordinated process involving at least two distinct cell types: the oenocytes and the pheromone gland cells. The initial steps, leading to the formation of an alkene precursor, occur in oenocytes associated with the abdominal epidermis.[4][5][6] This precursor is then transported via the hemolymph to the pheromone gland for the final, crucial epoxidation step.[4][5][7] This spatial separation necessitates a transport mechanism, believed to be mediated by the lipoprotein, lipophorin.[4][5][7]

Chain Initiation and Elongation in Oenocytes

The carbon skeleton of disparlure originates from fatty acid metabolism, but with a unique initiation step. Unlike typical fatty acid synthesis which starts with acetyl-CoA, the biosynthesis of the disparlure backbone begins with the amino acid valine .[4][5][7] Valine provides the carbons for the characteristic methyl branch at the C2 position of the final pheromone.[5][7]

Following this specific initiation, the Fatty Acid Synthase (FAS) complex catalyzes the chain elongation process, adding two-carbon units from malonyl-CoA, ultimately producing a 19-carbon saturated fatty acid intermediate.[4][5][8]

Desaturation and Decarboxylation to Form the Alkene Precursor

A critical and highly unusual step in the pathway is the introduction of a double bond into the saturated, methyl-branched fatty acid. This is accomplished by a Δ12 desaturase , an enzyme that demonstrates remarkable substrate specificity by acting on a methyl-branched substrate to create 18-methyl-Z12-nonadecenoate.[4][5][6][7] This desaturase is distinct from those more commonly found in insects that act on monounsaturated fatty acids like oleic acid.[7]

Following desaturation, the resulting fatty acid undergoes decarboxylation , removing the carboxyl group to yield the hydrocarbon alkene, 2-methyl-Z7-octadecene .[4][5][7] This alkene is the immediate precursor to disparlure.[7]

Transport and Final Epoxidation in the Pheromone Gland

The alkene precursor, 2-methyl-Z7-octadecene, is synthesized in the oenocytes but the final conversion to disparlure occurs in the pheromone gland.[4][5][6] This requires transport through the hemolymph, a process likely facilitated by lipophorin, a common lipid transport protein in insects.[4][5][7]

Upon arrival at the pheromone gland, the alkene is taken up by the gland cells and undergoes the final biosynthetic transformation: epoxidation .[4][5][7] An epoxygenase , likely a cytochrome P450 monooxygenase, catalyzes the conversion of the double bond in 2-methyl-Z7-octadecene into an epoxide ring, forming the final, biologically active sex pheromone.[6] Crucially, this epoxidation is stereospecific, producing the (+)-(7R,8S)-stereoisomer, which is the attractive enantiomer for male L. dispar.[2][4][6][7]

Visualization of the Disparlure Biosynthesis Pathway

The following diagram illustrates the complete biosynthetic pathway, highlighting the key intermediates, enzymes, and cellular locations.

Caption: The biosynthetic pathway of disparlure in Lymantria dispar.

Key Enzymes and Their Functions

The biosynthesis of disparlure is orchestrated by a specific set of enzymes, each playing a critical role in the transformation of precursors into the final product.

| Enzyme | Substrate(s) | Product | Cellular Location |

| Fatty Acid Synthase (FAS) | Valine-derived starter unit, Malonyl-CoA | 19-Carbon Methyl-Branched Fatty Acid | Oenocyte |

| Δ12 Desaturase | 19-Carbon Methyl-Branched Fatty Acid | 18-Methyl-Z12-nonadecenoate | Oenocyte |

| Decarboxylase | 18-Methyl-Z12-nonadecenoate | 2-Methyl-Z7-octadecene | Oenocyte |

| Epoxygenase | 2-Methyl-Z7-octadecene | (+)-Disparlure (epoxide) | Pheromone Gland |

Experimental Protocol: Pathway Elucidation via Stable Isotope Labeling and GC-MS Analysis

The elucidation of the disparlure biosynthetic pathway heavily relied on stable isotope labeling studies, a powerful technique for tracing the metabolic fate of molecules.[4][5][6] The use of deuterium-labeled compounds provides an unequivocal method for determining the specific reactions in the pathway.[4][5][7]

Causality Behind Experimental Choices

The choice of deuterium labeling followed by Gas Chromatography-Mass Spectrometry (GC-MS) is deliberate. Deuterium acts as a "heavy" tag on a molecule. While it doesn't significantly alter the chemical properties of the precursor, its increased mass is easily detectable by a mass spectrometer. By administering a labeled precursor (e.g., deuterated valine) and then analyzing the resulting intermediates and final products with GC-MS, researchers can definitively prove that the labeled precursor was incorporated and converted, thus confirming its role in the pathway.[6][9] Single Ion Monitoring (SIM) mode in MS is particularly effective, as it allows for highly sensitive detection of the specific mass-to-charge ratios of the labeled and unlabeled compounds.[7]

Step-by-Step Methodology

This protocol is a synthesized representation of the methods described in the literature.[6][7]

-

Preparation of Labeled Precursors:

-

Synthesize deuterium-labeled precursors (e.g., D₈-valine, D₄-2-methyl-Z7-octadecene). The synthesis of deuterated fatty acids often involves the deuteration of an alkyne precursor using Wilkinson's catalyst and creating the olefinic bond via a Wittig reaction.[9]

-

Confirm the position and extent of labeling using techniques like ¹³C NMR and MS.[9]

-

-

In Vivo and In Vitro Administration:

-

For Oenocyte Studies: Inject deuterium-labeled precursors (e.g., D₈-valine) into female L. dispar. Alternatively, incubate isolated abdominal tissues (containing oenocytes) in Grace's insect medium supplemented with the labeled compound.[7]

-

For Pheromone Gland Studies: Incubate isolated pheromone glands in Grace's medium containing deuterium-labeled 2-methyl-Z7-octadecene.[6][7]

-

-

Sample Extraction and Preparation:

-

After a defined incubation period (e.g., 2-24 hours), terminate the reaction.

-

For tissue samples, homogenize in a methanol/hexane solvent system to extract lipids.

-

For hemolymph, perform a liquid-liquid extraction with hexane to isolate hydrocarbons.

-

For pheromone glands, perform a direct hexane extraction.[7]

-

Purify the hydrocarbon fraction from extracts using silica column chromatography if necessary.[4]

-

-

GC-MS Analysis:

-

Analyze the hexane extracts using a GC-MS system equipped with a suitable capillary column (e.g., DB-5).[7]

-

Employ a temperature program that effectively separates the compounds of interest, for instance, starting at 80°C and ramping to 320°C.[7]

-

Operate the mass spectrometer in Single Ion Monitoring (SIM) mode. Monitor the characteristic ions for the unlabeled compounds (e.g., 2-methyl-Z7-octadecene, disparlure) and the corresponding ions for the deuterated versions (M+n, where n is the number of deuterium atoms).[7]

-

-

Data Interpretation:

-

The detection of a peak at the correct retention time with the expected mass-to-charge ratio for the deuterated product confirms the metabolic conversion.

-

For example, finding D₈-labeled 2-methyl-Z7-octadecene after administering D₈-valine confirms the entire oenocyte pathway. Finding D₄-disparlure after incubating a pheromone gland with D₄-2-methyl-Z7-octadecene confirms the final epoxidation step.[6]

-

Conclusion and Future Directions

The biosynthetic pathway of disparlure in Lymantria dispar is a sophisticated and spatially segregated process that begins with the amino acid valine and culminates in a stereospecific epoxidation reaction within the pheromone gland.[4][5] The elucidation of this pathway, largely through elegant stable isotope tracing experiments, provides a robust framework for understanding insect pheromone production.[4][6]

Future research should focus on the molecular identification and biochemical characterization of the key enzymes, particularly the unusual Δ12 desaturase and the stereospecific epoxygenase.[6] Cloning the genes for these enzymes and expressing them in heterologous systems, such as engineered yeast, could not only deepen our understanding of their function but also pave the way for the sustainable, biotechnological production of enantiomerically pure (+)-disparlure for use in environmentally benign pest management strategies.[8][10]

References

-

Jurenka, R. A., et al. (2003). Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar. Proceedings of the National Academy of Sciences, 100(1), 809-814. [Link]

-

Jurenka, R. A. (2003). Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar. PNAS. [Link]

-

National Center for Biotechnology Information. (n.d.). Sex Pheromone Biosynthetic Pathway for Disparlure in the Gypsy Moth, Lymantria Dispar. PubMed. [Link]

-

Wikipedia. (n.d.). Disparlure. [Link]

-

Pinnelli, G. R., & Plettner, E. (2020). Structures of disparlure enantiomers and (+)-monachalure, prepared... ResearchGate. [Link]

-

PubMed. (2003). Synthesis of deuterated fatty acids to investigate the biosynthetic pathway of disparlure, the sex pheromone of the gypsy moth, Lymantria dispar. [Link]

-

Wei, Y., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology. [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. PubMed. [Link]

-

Pinnelli, G. R. (2021). 18O/D based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar. SFU Library Thesis Template. [Link]

-

NIFA Reporting Portal. (n.d.). Biosynthesis of the Sex Pheromone Disparlure in the Gypsy Moths. [Link]

-

Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research. [Link]

-

Zappalà, L., et al. (2022). Lymantria dispar (L.) (Lepidoptera: Erebidae): Current Status of Biology, Ecology, and Management in Europe with Notes from North America. MDPI. [Link]

-

Hoch, T. (2021). 5: Strategies in Disparlure Synthesis. Chemistry LibreTexts. [Link]

-

Park, S., & Lee, S. (2022). Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid. Molbank. [Link]

-

Tobin, P. C., et al. (2021). Lymantria dispar and progression to management strategies in the United States. U.S. Forest Service. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Disparlure - Wikipedia [en.wikipedia.org]

- 3. fs.usda.gov [fs.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.nifa.usda.gov [portal.nifa.usda.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 9. Synthesis of deuterated fatty acids to investigate the biosynthetic pathway of disparlure, the sex pheromone of the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Role of Disparlure Enantiomers in Mate Attraction of the Gypsy Moth (Lymantria dispar)

Abstract

The gypsy moth, Lymantria dispar, stands as a significant defoliator of temperate forests, with its reproductive success largely governed by a highly specific chemical communication system. The female-produced sex pheromone, Disparlure, is a chiral molecule existing as two enantiomers: (+)-Disparlure and (-)-Disparlure. This guide provides a comprehensive technical examination of the distinct and opposing roles these enantiomers play in mate attraction. We will delve into the molecular machinery of olfaction, from pheromone binding proteins to specific olfactory receptors, that allows the male moth to differentiate between these stereoisomers. Detailed, field-proven methodologies for electrophysiological and behavioral analysis are presented, offering researchers a robust framework for investigating this classic example of chemical ecology. The elucidation of this dual-component system, where one enantiomer acts as a potent attractant and the other as a behavioral antagonist, not only provides fundamental insights into insect neurobiology but also underpins the development of effective, environmentally benign pest management strategies such as mating disruption.

Introduction: The Gypsy Moth and Its Chemical Language

Lymantria dispar, a notorious invasive pest in North America, causes widespread ecological and economic damage through the defoliation of hundreds of tree species.[1] The moth's life cycle and reproductive strategy are intricately linked to its powerful sense of smell. To locate a receptive female, often over considerable distances, the male moth relies on detecting a minute plume of a volatile chemical signal—the sex pheromone.

In 1970, this pheromone was identified as cis-7,8-epoxy-2-methyloctadecane, and named Disparlure.[2] Subsequent research revealed the critical importance of its stereochemistry. The naturally produced pheromone is almost exclusively the (+)-enantiomer, which is a powerful attractant for male moths.[3][4] Conversely, the "unnatural" (-)-enantiomer, when present, acts as a potent inhibitor of the male's attraction to the (+)-enantiomer.[2][5] This fascinating dichotomy, where two molecules differing only in their three-dimensional arrangement elicit opposing behaviors, makes the L. dispar system a model for studying the specificity of chemoreception. Understanding this chiral discrimination at the molecular, physiological, and behavioral levels is paramount for both fundamental research and the strategic deployment of Disparlure in pest control programs.[6]

The Molecular Basis of Enantiomeric Discrimination

The male gypsy moth's ability to distinguish between (+)- and (-)-Disparlure is a multi-step process that begins at the peripheral olfactory organs—the antennae. This process ensures high fidelity in mate recognition and involves a cascade of molecular interactions within specialized sensory hairs called sensilla.[5]

Pheromone-Binding Proteins (PBPs): The Initial Gatekeepers

Upon entering the aqueous lymph of the sensillum, the hydrophobic Disparlure molecules are solubilized and transported by Pheromone-Binding Proteins (PBPs).[7] L. dispar possesses two key PBPs, LdisPBP1 and LdisPBP2, which exhibit differential binding affinities for the two enantiomers.[1][8]

-

LdisPBP1 shows a stronger binding affinity for the inhibitory (-)-Disparlure .[1][8]

-

LdisPBP2 preferentially binds the attractive (+)-Disparlure .[1][8]

This selective binding is the first critical step in sorting the enantiomers and is thought to be essential for their correct delivery to the corresponding olfactory receptors on the neuron membrane.[3] The interaction is not merely passive transport; kinetic studies suggest a dynamic process where PBPs may undergo conformational changes upon ligand binding, potentially playing a role in the activation or deactivation of the pheromone molecule itself.[7]

Olfactory Receptors (ORs): The Locus of Neural Activation

The ultimate discrimination occurs at the surface of Olfactory Receptor Neurons (ORNs), where the PBP-pheromone complex interacts with specific Olfactory Receptors (ORs). While the specific ORs for each Disparlure enantiomer in L. dispar are still under active investigation, it is hypothesized that there are distinct populations of ORNs, each expressing receptors tuned to either the (+) or (-) enantiomer.[3] The binding of the correct enantiomer to its cognate receptor triggers the opening of an ion channel—a complex formed by the specific OR and a highly conserved co-receptor (OrCo)—leading to the depolarization of the neuron and the generation of an action potential.[9]

The presence of two PBPs with opposing enantiomer preferences strongly supports the hypothesis of a dual-receptor system, where one neuronal pathway is activated by the attractant and another by the inhibitor.[3]

Sources

- 1. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 2. Disparlure - Wikipedia [en.wikipedia.org]

- 3. summit.sfu.ca [summit.sfu.ca]

- 4. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and use of chiral pheromone-based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar [summit.sfu.ca]

- 9. Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Volatility and Atmospheric Persistence of Disparlure (cis-7,8-epoxy-2-methyloctadecane)

Abstract

Disparlure, the potent sex pheromone of the spongy moth (Lymantria dispar), is a cornerstone of integrated pest management (IPM) programs for this invasive species.[1][2] Its efficacy in both population monitoring and mating disruption is fundamentally governed by two competing physicochemical characteristics: its volatility, which allows for dispersal into the atmosphere to attract male moths, and its persistence, which ensures the active ingredient remains present throughout the target flight period. This technical guide provides an in-depth analysis of these properties for researchers, environmental scientists, and pest management professionals. We will explore the key parameters influencing disparlure's release into the atmosphere, its environmental fate, and the analytical methodologies required for its quantification. This document moves beyond a simple recitation of data to explain the causality behind its environmental behavior and the experimental logic for its study, highlighting critical data gaps and suggesting future research priorities.

Introduction to Disparlure: A Molecule of Dual Purpose

Disparlure, chemically identified as cis-7,8-epoxy-2-methyloctadecane (C₁₉H₃₈O), is a high-molecular-weight epoxide that functions as a powerful chemical messenger.[1] Its application in IPM is a testament to the power of semiochemicals in providing species-specific, environmentally conscious pest control solutions.

1.1 Chemical Identity and Critical Stereochemistry Disparlure is a chiral molecule existing as two enantiomers: (+)-disparlure and (-)-disparlure.[1] This stereoisomerism is not a trivial detail; it is biologically paramount. The naturally produced pheromone is the (+)-enantiomer, which is highly attractive to male spongy moths.[3] Conversely, the (-)-enantiomer can act as an inhibitor, reducing the effectiveness of the attractant.[1] Therefore, the enantiomeric purity of a synthetic product is a critical quality control parameter for commercial applications.[4]

1.2 Role in Integrated Pest Management (IPM) The synthetic pheromone is deployed in two primary ways:

-

Monitoring: Low-density traps baited with (+)-disparlure are used to detect new infestations and estimate population densities.[1]

-

Mating Disruption: Large areas are saturated with a racemic mixture of (±)-disparlure, released from slow-release formulations.[5][6] The high concentration of airborne pheromone confuses male moths, preventing them from locating females and successfully mating, thereby suppressing population growth.[7]

The success of these strategies hinges on achieving and maintaining a specific atmospheric concentration over a defined period, a function directly controlled by volatility and persistence.

Physicochemical Properties Governing Volatility

Volatility describes the tendency of a substance to vaporize. For disparlure, this property is what makes it an effective airborne signaling molecule. This process is primarily influenced by its intrinsic physicochemical properties and external environmental factors.

2.1 Core Physicochemical Data A summary of disparlure's fundamental properties provides a baseline for understanding its behavior.

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₈O | [1][2] |

| Molar Mass | 282.51 g·mol⁻¹ | [1][2] |

| Appearance | Viscous, colorless oil | [1] |

| Density | 0.828 g·cm⁻³ at 25°C | [1] |

| Boiling Point | 146–148 °C | [1] |

| Flash Point | 52 °C | [1] |

2.2 Vapor Pressure and Henry's Law Constant: A Critical Data Gap While properties like boiling point are known, crucial data for environmental modeling, such as Vapor Pressure and Henry's Law Constant , are not readily available in public literature.[6] This absence represents a significant challenge for accurately predicting the partitioning of disparlure between air, water, and soil phases, and for modeling its atmospheric transport and fate. The development of standardized, experimentally derived values for these constants is a key area for future research.

2.3 The Overwhelming Influence of Temperature on Emission The release rate of disparlure from any formulation is not static; it is highly dependent on temperature. Field and laboratory studies have demonstrated a direct and significant correlation:

-

Release rates can increase 3.5-fold for every 10°C rise in temperature.[8]

-

Emission rates have been shown to increase linearly with cumulative degree-days, a measure of heat accumulation over time.[8]

Expert Insight: This temperature dependency is a double-edged sword. While warmer temperatures increase the atmospheric concentration, potentially enhancing mating disruption, they also accelerate the depletion of the pheromone from the dispenser. In warmer climates, this can lead to the dispenser's half-life being shorter than the moth's flight season, causing a late-season failure of the control strategy.[8] Therefore, formulation design and application timing must account for the local temperature profile.

2.4 Formulation Science: The Gatekeeper of Volatility Disparlure is almost always deployed in a controlled-release matrix to protect it from degradation and to meter its release over time.[6] The choice of formulation is the primary tool for manipulating its persistence. Common formulations include:

-

Laminated Plastic Flakes (e.g., Hercon Disrupt® II): These provide a durable, long-lasting reservoir, but their persistence can extend beyond a single season.[6][7]

-

Liquid/Biodegradable Formulations (e.g., SPLAT GM™): These offer a potential solution to reduce long-term environmental persistence compared to plastic-based dispensers.[7]

The efficacy of any mating disruption program is thus a function of the interplay between the intrinsic volatility of disparlure, the ambient temperature, and the release kinetics of the chosen formulation.

Atmospheric Persistence and Environmental Fate

Persistence refers to the length of time a chemical remains in a particular environment. For disparlure, persistence is desired within a single application season but can be problematic if it extends into subsequent years, an issue known as the "ghost effect."[9]

3.1 Mechanisms of Persistence The observed long-term effects of disparlure applications are primarily due to two phenomena:

-

The Reservoir Effect: The vast majority of disparlure's persistence is attributable to its slow, continued release from the dispenser matrix.[7] Studies have found that dispensers can retain a significant percentage (from 1.8% to over 23%) of their initial pheromone load one year after application.[7] This residual pheromone continues to be released, affecting moth trap counts and mating success in the following season.

-

Environmental Adsorption: While less significant than the reservoir effect, disparlure can be adsorbed onto environmental surfaces like foliage, bark, and leaf litter and subsequently re-emitted.[7] This contributes to the short-term local atmospheric concentration but is not the primary driver of year-over-year persistence.

3.2 Probable Atmospheric Degradation Pathways Once released into the atmosphere, a disparlure molecule is subject to degradation by several chemical processes. While specific kinetic data for disparlure is scarce, the atmospheric chemistry of large epoxides suggests the following primary degradation pathways:

-

Reaction with Hydroxyl Radicals (OH•): This is likely the dominant daytime degradation pathway. The OH radical can abstract a hydrogen atom from the alkyl chains or react with the epoxide ring, initiating a cascade of oxidation reactions.

-

Reaction with Ozone (O₃): Ozonolysis can lead to the cleavage of the epoxide ring, resulting in the formation of aldehydes and other oxygenated products.

-

Photodegradation: Direct absorption of solar radiation is generally a minor pathway for saturated aliphatic compounds like disparlure, but it can contribute to overall degradation.

The ultimate atmospheric half-life of a single disparlure molecule is likely on the order of hours to a few days, but the continuous emission from dispensers creates a state of pseudo-persistence in the treated area.

Caption: Conceptual diagram of major atmospheric degradation routes for disparlure.

Methodologies for Characterization and Monitoring

To understand and predict the behavior of disparlure, robust analytical methods are essential. These protocols form a self-validating system when they include proper controls, standards, and validation steps.

4.1 Experimental Protocol: Quantifying Residual Disparlure in Dispensers

Objective: To determine the amount of active ingredient remaining in a field-aged controlled-release dispenser.

Causality: This protocol is crucial for assessing the field longevity of a formulation. By comparing the residual amount to the initial load, researchers can calculate emission rates under real-world conditions and validate or refine release models.

Methodology:

-

Sample Collection: Carefully collect aged dispensers from the field, noting the location, deployment date, and collection date. Collect unaged dispensers from the same batch to serve as a reference standard (T₀).

-

Extraction: a. Individually place each dispenser into a labeled 20 mL glass scintillation vial. b. Add 10 mL of a high-purity solvent such as hexane or dichloromethane. c. Add an internal standard (e.g., a stable, non-interfering alkane like eicosane) at a known concentration to each vial to correct for variations in sample volume and instrument response. d. Seal the vials and agitate on a shaker or rotator for a minimum of 24 hours at room temperature to ensure complete extraction of the disparlure from the matrix.

-

Analysis: a. Prepare a calibration curve using analytical-grade disparlure standards of known concentrations, each containing the same concentration of the internal standard. b. Analyze the extracts and standards by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separation.

-

Injection: Use a splitless or split injection depending on the expected concentration.

-

MS Detection: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity, targeting characteristic fragment ions of disparlure.

-

-

Quantification: Calculate the concentration of disparlure in each extract by comparing the peak area ratio of disparlure to the internal standard against the calibration curve. Convert this concentration to the total mass of disparlure remaining in the dispenser.

4.2 Experimental Protocol: Atmospheric Sampling and Analysis

Objective: To measure the average atmospheric concentration of disparlure in a treated area.

Causality: Direct measurement of airborne concentrations is the ultimate validation of a mating disruption strategy. It confirms that the formulation is releasing pheromone and allows for correlation between concentration and observed biological effects (e.g., male moth trap shutdown).

Caption: High-level workflow for measuring airborne disparlure concentrations.

Methodology:

-

Preparation: Use thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA or a multi-bed sorbent) designed for semi-volatile organic compounds.

-

Field Sampling: a. Place the sorbent tubes at various locations and heights within the treated plot. b. Connect each tube to a calibrated, low-flow personal air sampling pump. c. Draw a known volume of air (e.g., 50-100 liters) through the tube at a constant flow rate (e.g., 100-200 mL/min). Record the start and end times and flow rate precisely.

-

Sample Handling: After sampling, cap the tubes, store them in a cool, dark container, and transport them to the laboratory for analysis.

-

Analysis: a. Analyze the tubes using a thermal desorber (TD) coupled directly to a GC-MS system. The TD heats the tube, releasing the trapped analytes onto the GC column. b. Use the same GC-MS conditions and quantification methods (internal or external standards) as described in Protocol 4.1.

-

Calculation: Calculate the mass of disparlure detected on the tube and divide by the total volume of air sampled to determine the atmospheric concentration, typically expressed in nanograms per cubic meter (ng/m³).

Synthesis and Future Directions

The effective use of disparlure in pest management is a delicate balance. The molecule must be volatile enough to disperse and create a biologically active plume, yet persistent enough in its formulation to last through an entire season.

5.1 Optimizing for Efficacy and Environmental Stewardship The "ghost effect" caused by highly durable formulations can interfere with subsequent monitoring efforts, leading to underestimation of pest populations.[9] The future of disparlure application lies in "smart" formulations that are optimized for a single season. The development and adoption of biodegradable dispensers or liquid formulations that degrade more predictably is a key step toward this goal.[7]

5.2 A Call for Standardized Data The most significant barrier to accurately modeling the environmental fate of disparlure is the lack of fundamental physicochemical data, particularly vapor pressure. A concerted effort by the research community to experimentally determine and publish these values would be invaluable. This would allow for the use of predictive models like the EPA's EPI Suite™, enabling better risk assessments and more sophisticated deployment strategies.

By integrating field observations with robust laboratory analysis and a deeper understanding of the underlying physicochemical principles, the scientific community can continue to refine the use of disparlure, maximizing its efficacy as a pest control tool while minimizing its environmental footprint.

References

-

Wikipedia. (n.d.). Disparlure. Retrieved from [Link]

-

Contreras, J., et al. (2013). Persistence of the Gypsy Moth Pheromone, Disparlure, in the Environment in Various Climates. Insects, 4(1), 104-117. Retrieved from [Link]

-

Pinnelli, N. (2020). based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar. Simon Fraser University. Retrieved from [Link]

-

USDA Forest Service. (2006). Disparlure (ai) and Disrupt II formulation. Retrieved from [Link]

-

Lofstedt, C., et al. (2008). Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar. Proceedings of the National Academy of Sciences, 105(37), 13853-13858. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of disparlure enantiomers and (+)-monachalure, prepared.... Retrieved from [Link]

-

Tobin, P. C., et al. (2013). Field Evaluation of Effect of Temperature on Release of Disparlure From a Pheromone-Baited Trapping System Used to Monitor Gypsy Moth (Lepidoptera: Lymantriidae). Environmental Entomology, 42(4), 789-796. Retrieved from [Link]

-

Onufrieva, K. S., et al. (2013). On the apparent persistence of disparlure in the human body. Journal of the Lepidopterists' Society, 67(3), 213-214. Retrieved from [Link]

Sources

- 1. Disparlure - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. fs.usda.gov [fs.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of (+)-Disparlure

Introduction: The Significance of (+)-Disparlure

(+)-Disparlure, the dextrorotatory enantiomer of cis-7,8-epoxy-2-methyloctadecane, is the potent sex pheromone of the female gypsy moth (Lymantria dispar), a significant defoliator of temperate forests. The stereochemistry of this epoxide is crucial for its biological activity; the (+)-enantiomer is highly attractive to the male moth, while the (-)-enantiomer can be inactive or even inhibitory. Consequently, the development of efficient and highly enantioselective synthetic routes to (+)-disparlure is of paramount importance for its use in insect monitoring and pest management strategies, such as mating disruption and mass trapping. This guide provides detailed protocols and insights into the key enantioselective methods for the synthesis of (+)-disparlure, intended for researchers in organic synthesis, chemical ecology, and drug development.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a chiral molecule like (+)-disparlure necessitates a strategy that introduces the desired stereochemistry in a controlled manner. The primary approaches can be broadly categorized as:

-

Asymmetric Catalysis: Employing a chiral catalyst to stereoselectively create the epoxide functionality from a prochiral precursor. The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of this approach.

-

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as a starting material, from which the target molecule is constructed through a series of stereocontrolled reactions. L-(+)-tartaric acid is a common starting point for this strategy.

-

Organocatalysis: A more recent development that uses small, chiral organic molecules to catalyze enantioselective transformations.

This guide will delve into the practical application of these strategies, providing detailed experimental protocols for each.

Method 1: Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely adopted method for the synthesis of chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2] The reaction's predictability, high enantioselectivity, and the commercial availability of the chiral ligands make it a highly attractive route for the synthesis of (+)-disparlure.

Causality of Experimental Choices

The success of the Sharpless epoxidation hinges on the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom from the oxidant, tert-butyl hydroperoxide (TBHP), to one face of the allylic alcohol's double bond.[3]

-

Catalyst System: The catalyst is generated in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. For the synthesis of (+)-disparlure, (+)-diethyl L-tartrate ((+)-DET) is used to achieve the desired (7R,8S) configuration.

-

Mechanism of Stereoselection: The Ti(OiPr)₄ and (+)-DET form a dimeric complex in solution. The allylic alcohol substrate displaces an isopropoxide ligand, coordinating to the titanium center. This coordination orients the double bond within the chiral environment of the catalyst, exposing one face to preferential attack by the TBHP oxidant, which is also coordinated to the titanium.[4]

-

Mnemonic for Stereochemical Outcome: A well-established mnemonic predicts the stereochemical outcome. With (+)-DET, the oxygen atom is delivered from the "bottom" face of the alkene when the allylic alcohol is drawn in a specific orientation (hydroxyl group in the bottom right corner).

Experimental Workflow

The synthesis of (+)-disparlure via Sharpless epoxidation can be conceptualized as a three-stage process:

-

Synthesis of the Allylic Alcohol Precursor: Preparation of (Z)-2-methyl-7-octadecen-1-ol.

-

Sharpless Asymmetric Epoxidation: Enantioselective conversion of the allylic alcohol to the corresponding chiral epoxide.

-

Conversion to (+)-Disparlure: Transformation of the epoxy alcohol to the final product.

Caption: Workflow for the enantioselective synthesis of (+)-disparlure via Sharpless Asymmetric Epoxidation.

Detailed Protocols

Protocol 1: Synthesis of (Z)-2-methyl-7-octadecen-1-ol (Allylic Alcohol Precursor)

This protocol is a representative procedure for the synthesis of the key allylic alcohol intermediate.

-

Wittig Reaction:

-

To a stirred suspension of undecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C.

-

Stir the resulting deep red solution at room temperature for 1 hour.

-

Cool the ylide solution to -78 °C and add a solution of 6-methylheptanal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes as eluent) to afford (Z)-2-methyl-7-octadecene.

-

-

Hydroboration-Oxidation:

-

To a solution of (Z)-2-methyl-7-octadecene (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq, 0.5 M in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the mixture to 0 °C and slowly add ethanol, followed by 6 M NaOH solution, and then 30% H₂O₂ solution dropwise, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (hexanes:ethyl acetate gradient) to yield (Z)-2-methyl-7-octadecen-1-ol.

-

Protocol 2: Sharpless Asymmetric Epoxidation

-

Catalyst Preparation:

-

To a flame-dried, two-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -20 °C.

-

Add titanium(IV) isopropoxide (1.0 eq) followed by (+)-diethyl L-tartrate (1.2 eq) via syringe. Stir for 10 minutes.

-

-

Epoxidation:

-

To the catalyst solution, add a solution of (Z)-2-methyl-7-octadecen-1-ol (1.0 eq) in anhydrous CH₂Cl₂.

-

Add tert-butyl hydroperoxide (2.0 eq, 5.5 M in decane) dropwise while maintaining the temperature at -20 °C.

-

Seal the flask and store it in a freezer at -20 °C for 24-48 hours. The reaction progress can be monitored by TLC.

-

-

Work-up:

-

Pour the reaction mixture into a pre-cooled (0 °C) solution of 10% aqueous tartaric acid and stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude epoxy alcohol.

-

Protocol 3: Conversion to (+)-Disparlure

-

Tosylation:

-

Dissolve the crude epoxy alcohol (1.0 eq) in anhydrous pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (1.5 eq) portion-wise and stir the reaction at 0 °C for 4 hours.

-

Pour the mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic extracts successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude tosylate, which is used in the next step without further purification.

-

-

Reduction:

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0 °C, add a solution of the crude tosylate in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

-

Concentrate the filtrate and purify the residue by flash column chromatography (hexanes:ethyl acetate gradient) to afford (+)-disparlure.[5]

-

| Method | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Sharpless Epoxidation | (+)-DET, Ti(OiPr)₄, TBHP | 70-85 (for epoxidation step) | >95 | [1] |

Method 2: Chiral Pool Synthesis from L-(+)-Tartaric Acid

This strategy leverages the inherent chirality of L-(+)-tartaric acid to construct the stereocenters of (+)-disparlure. This approach avoids the use of expensive chiral catalysts and can lead to products with very high enantiomeric purity.[2]

Causality of Experimental Choices

The core idea is to transform the C2 and C3 stereocenters of L-(+)-tartaric acid into the C7 and C8 stereocenters of (+)-disparlure. This involves a series of reactions including protection of functional groups, chain elongation, and epoxide formation.

-

Protection: The diol and diacid functionalities of tartaric acid are typically protected to allow for selective reactions at other positions. Acetonide protection of the diol is common.

-

Chain Elongation: Grignard reagents are frequently used to introduce the two alkyl chains of disparlure. The regioselective ring-opening of an intermediate epoxide with a Grignard reagent is a key step.[6][7][8]

-

Epoxide Formation: The epoxide ring is often formed in the final stages of the synthesis from a diol intermediate.

Experimental Workflow

Caption: A representative workflow for the synthesis of (+)-disparlure from L-(+)-tartaric acid.

Detailed Protocol (Illustrative)

The following protocol outlines a key transformation in a chiral pool synthesis of (+)-disparlure.

Protocol 4: Regioselective Epoxide Ring-Opening with a Grignard Reagent

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a few drops of 1-bromononane (1.2 eq) in anhydrous THF.

-

Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromononane in THF dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir at room temperature for 1 hour.

-

-

Copper-Catalyzed Ring Opening:

-

Cool the Grignard solution to -78 °C.

-

In a separate flask, dissolve the chiral epoxide intermediate derived from L-(+)-tartaric acid (1.0 eq) in anhydrous THF and cool to -78 °C.

-

To the epoxide solution, add a catalytic amount of Li₂CuCl₄ (0.05 eq, 0.1 M in THF).

-

Slowly add the Grignard reagent to the epoxide solution via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

| Method | Chiral Source | Key Steps | Typical Overall Yield (%) | Enantiomeric Purity | Reference |

| Chiral Pool | L-(+)-Tartaric Acid | Diol protection, Grignard couplings, Epoxidation | 15-25 | >99% ee | [2] |

Method 3: Organocatalytic Enantioselective Synthesis

A more contemporary approach involves the use of chiral organic catalysts to induce enantioselectivity. An example is the enantioselective iodolactonization of an olefinic acid, which can be converted to the desired cis-epoxide.[9]

Causality of Experimental Choices

This method relies on a chiral BINOL-amidine catalyst to control the stereochemistry of an intramolecular cyclization.

-

Catalyst: The bifunctional catalyst possesses both a hydrogen-bond donating moiety (the BINOL hydroxyl groups) and a basic site (the amidine).

-

Mechanism: The catalyst is believed to activate the carboxylic acid substrate through hydrogen bonding, while the amidine base interacts with the electrophilic halogen source. This organized transition state directs the attack of the double bond on the iodine, leading to a highly enantioselective cyclization. The resulting iodolactone can then be converted to the epoxide with inversion of stereochemistry.

Experimental Workflow

Caption: Workflow for the organocatalytic synthesis of (+)-disparlure.

This approach represents a concise and innovative route to (+)-disparlure, with a reported synthesis in just five steps with a 33% overall yield.[9]

Purification and Analysis

Purification

Flash column chromatography is the standard method for purifying the intermediates and the final product in the synthesis of (+)-disparlure.[10][11][12]

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is commonly employed. The polarity of the eluent is gradually increased to first elute non-polar byproducts and then the more polar desired product.

Determination of Enantiomeric Excess (ee)

Ensuring the high enantiomeric purity of the final product is critical. Chiral Gas Chromatography (GC) is a common and accurate method for determining the enantiomeric excess of disparlure.[13][14][15][16][17]

Protocol 5: Chiral GC Analysis of (+)-Disparlure

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase like β-DEX™ or γ-DEX™).

-

Sample Preparation: Prepare a dilute solution of the synthesized (+)-disparlure in a suitable solvent (e.g., hexane or CH₂Cl₂).

-

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 120 °C), hold for 1 minute, then ramp at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 180 °C). The exact program will need to be optimized for the specific column used.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Analysis: The two enantiomers of disparlure will have different retention times on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

-

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Conclusion

The enantioselective synthesis of (+)-disparlure can be successfully achieved through several robust methodologies. The Sharpless asymmetric epoxidation remains a widely used and reliable method, while chiral pool synthesis from L-(+)-tartaric acid offers an alternative route to highly enantiopure material. Emerging organocatalytic methods provide shorter and more efficient synthetic pathways. The choice of synthetic strategy will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize (+)-disparlure and to understand the underlying principles that govern these important enantioselective transformations.

References

- Kossier, B. E., et al. (1981). A successful synthesis of (+)-Disparlure by the application of Sharpless epoxidation. Journal of the American Chemical Society, 103, 464.

-

Klosowski, D. W., & Martin, S. F. (2018). Synthesis of (+)-Disparlure via Enantioselective Iodolactonization. Organic Letters, 20(5), 1269–1271. [Link]

- Fernandes, R. A., et al. (2007). A short and efficient synthesis of (+)-disparlure and its enantiomer. Tetrahedron: Asymmetry, 18(13), 1549-1553.

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]

- Chan, T. H., & Ian, W. J. (2006). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. Tetrahedron Letters, 47(46), 8121-8124.

-

Kim, C. S., et al. (2022). Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid. Bulletin of the Korean Chemical Society, 43(5), 675-679. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

- Belleflamme, M. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.

-

Chem LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]

- Plettner, E., et al. (2019). Synthesis of Isotopically Labelled Disparlure Enantiomers and Application to the Study of Enantiomer Discrimination in Gypsy Moth Pheromone-Binding Proteins. Chemistry – A European Journal, 25(62), 14216-14226.

-

Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. [Link]

-

Revial, G., & Pfau, M. (1992). (R)-(−)-10-METHYL-1(9)-OCTAL-2-ONE. Organic Syntheses, 70, 35. [Link]

- Armstrong, D. W., et al. (2004). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. LCGC North America, 22(5), 446-456.

- Matte, C., & Rentsch, K. M. (2016). Contemporary Analysis of Chiral Molecules.

- Gao, Y., et al. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780.

-

The Organic Chemistry Tutor. (2020, March 11). How to Deal with Grignard + Epoxide Reactions [Video]. YouTube. [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

- Knochel, P., & Krasovskiy, A. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

-

Crawford, E. J., & Schlosser, M. (1988). 1-Hexanol, 2-methyl-. Organic Syntheses, 66, 111. [Link]

-

Chem LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. [Link]

- Danheiser, R. L., et al. (2020). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 97, 234-253.

- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2351.

- Zhang, Y., et al. (2022).

-

Gable, K. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. [Link]

- Mori, K. (2005). Organic Synthesis in Pheromone Science. The Chemical Record, 5(5), 287-300.

- Plettner, E., et al. (2019). Structures of disparlure enantiomers and (+)-monachalure, prepared during optimization of the (+)-disparlure synthesis.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 4. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of (+)-Disparlure via Enantioselective Iodolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. orgsyn.org [orgsyn.org]

- 13. gcms.cz [gcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterization of Disparlure

Introduction: The Critical Role of Stereochemistry in Pheromone Activity

Disparlure, chemically known as (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane, is the potent sex pheromone of the gypsy moth (Lymantria dispar), a significant pest in forestry and agriculture.[1][2] The biological activity of Disparlure is exquisitely dependent on its stereochemistry. The (+)-enantiomer is highly attractive to male gypsy moths, while the (-)-enantiomer is not.[1][2] Consequently, the synthesis of enantiomerically pure (+)-Disparlure is a primary objective for its use in pest management programs that rely on monitoring and mating disruption.[1][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural elucidation and stereochemical characterization of synthetic Disparlure and its precursors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various NMR techniques for the detailed characterization of Disparlure. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Foundational NMR Techniques for Structural Verification

The initial step in characterizing a synthesized batch of Disparlure involves confirming its fundamental chemical structure using one-dimensional (1D) NMR techniques, namely ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons in a molecule and their connectivity. For Disparl-ure, the key diagnostic signals are those of the protons attached to the epoxide ring.

Key Diagnostic Regions in the ¹H NMR Spectrum of Disparlure:

| Chemical Shift (ppm) | Proton Assignment | Multiplicity | Key Insights |

| ~2.90 - 3.24 | Epoxide methine protons (H-7, H-8) | Multiplet | The chemical shift in this region is characteristic of protons on an epoxide ring.[4] The cis-stereochemistry influences the coupling constants and the overall shape of the multiplet. |

| ~1.20 - 1.60 | Methylene protons of the alkyl chains | Broad Multiplet | The large integral of this signal corresponds to the numerous CH₂ groups in the long alkyl chains. |

| ~0.86 | Methyl protons (CH₃) | Doublet | The doublet arises from the coupling with the adjacent methine proton (H-2), confirming the isobutyl terminus. |

Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the Disparlure sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Sufficient to cover the entire proton chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shifts of the epoxide carbons are particularly diagnostic.

Key Diagnostic Regions in the ¹³C NMR Spectrum of Disparlure:

| Chemical Shift (ppm) | Carbon Assignment | Key Insights |

| ~50 - 60 | Epoxide carbons (C-7, C-8) | These deshielded signals are characteristic of carbons in a three-membered epoxide ring.[5] |

| ~20 - 40 | Methylene carbons of the alkyl chains | A series of signals corresponding to the different CH₂ groups. |

| ~22.7 | Methyl carbons (CH₃) | The signal for the terminal methyl groups of the isobutyl moiety. |

Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Sufficient to cover the entire carbon chemical shift range (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing: Similar to ¹H NMR, with calibration using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms and providing a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[6][7] This is invaluable for tracing the connectivity of the alkyl chains and confirming the position of the epoxide.

Interpreting the COSY Spectrum of Disparlure:

-

A cross-peak between the epoxide methine protons (~2.9 ppm) and the adjacent methylene protons will be observed, confirming the location of the epoxide ring.

-

Correlations between adjacent methylene groups along the alkyl chains will be visible.

-

A cross-peak between the terminal methyl protons (~0.86 ppm) and the methine proton of the isobutyl group will confirm this structural feature.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[6][7] This allows for the definitive assignment of both the ¹H and ¹³C spectra.

Interpreting the HSQC Spectrum of Disparlure:

-

A cross-peak will be observed between the epoxide proton signals (~2.9 ppm) and the epoxide carbon signals (~50-60 ppm).

-

Each methylene proton signal will show a correlation to its corresponding methylene carbon signal.

-

The terminal methyl proton signal (~0.86 ppm) will correlate with the terminal methyl carbon signal (~22.7 ppm).

Workflow for 2D NMR Data Acquisition and Analysis:

Caption: Logical flow for determining the enantiomeric excess of Disparlure.

Data Interpretation and Troubleshooting

Expected Spectra and Common Pitfalls

-

¹H NMR: The epoxide proton signals around 2.9 ppm are the most diagnostic. Incomplete reaction or the presence of the olefin precursor will result in signals in the vinylic region (~5.4 ppm).

-

¹³C NMR: The presence of signals other than those expected for Disparlure may indicate impurities from the synthesis, such as residual solvents or unreacted starting materials.

-

Enantiomeric Purity Analysis: Incomplete derivatization can lead to an inaccurate determination of the ee. It is crucial to ensure the derivatization reaction goes to completion. The choice of the CDA is also critical to achieve sufficient separation of the diastereomeric signals in the NMR spectrum.

Self-Validating Systems

-

Cross-Verification with 2D NMR: The connectivities observed in COSY and HSQC spectra must be consistent with the proposed structure of Disparlure. Any inconsistencies would invalidate the structural assignment.

-

Integration Consistency: In the ¹H NMR spectrum, the relative integrals of all signals should correspond to the number of protons in each environment. For example, the ratio of the epoxide protons to the terminal methyl protons should be consistent with the structure.

-

Purity Assessment: The absence of significant impurity signals in both ¹H and ¹³C NMR spectra provides confidence in the purity of the sample.

Conclusion

NMR spectroscopy is a powerful and versatile tool for the comprehensive characterization of Disparlure. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the chemical structure and connectivity of the molecule. Furthermore, the use of chiral derivatizing agents in conjunction with NMR provides a reliable method for determining the enantiomeric purity, a critical parameter for the biological efficacy of this important pheromone. The protocols and interpretation guidelines presented in this application note are designed to ensure the generation of accurate and trustworthy data for research, development, and quality control purposes.

References

-

D. Amalin, et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 57-63. Available at: [Link]

-

J. A. G. L. A. J. Blomquist (2010). Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar. Proceedings of the National Academy of Sciences, 107(48), 20974-20979. Available at: [Link]

-

S. R. P. S. Pinnelli (2019). based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar. SFU Library Thesis Template. Available at: [Link]

-

E. Plettner, et al. (2020). Synthesis of Isotopically Labelled Disparlure Enantiomers and Application to the Study of Enantiomer Discrimination in Gypsy Moth Pheromone‐Binding Proteins. Chemistry – A European Journal, 26(49), 11211-11221. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR signals of epoxy carbons of a) (+)‐disparlure, b) ¹⁸O... ResearchGate. Available at: [Link]

-

Wikipedia. (2023, December 2). Disparlure. Wikipedia. Available at: [Link]

-

M. C. G. M. C. K. G. Miyanda, et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 487-498. Available at: [Link]

-

J. A. G. L. A. J. Blomquist (2010). Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar. Proceedings of the National Academy of Sciences, 107(48), 20974-20979. Available at: [Link]

-

Wikipedia. (2023, May 15). Chiral derivatizing agent. Wikipedia. Available at: [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

R. B. Rao (2021, August 15). 5: Strategies in Disparlure Synthesis. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids | Request PDF. ResearchGate. Available at: [Link]

-

M. C. K. G. M. C. G. Miyanda, et al. (2014). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 62(30), 7401-7407. Available at: [Link]

-

ResearchGate. (n.d.). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Available at: [Link]

-

T. J. W. T. J. Wenzel (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 241-250. Available at: [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1). Available at: [Link]

-

ResearchGate. (n.d.). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. ResearchGate. Available at: [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. (2014). Semantic Scholar. Available at: [Link]

-

T. J. Wenzel (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 13(7), 359-373. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Oregon State University. Available at: [Link]

-

ResearchGate. (n.d.). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

-

S. K. S. S. K. Singh, et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Angewandte Chemie International Edition, 57(21), 6069-6072. Available at: [Link]

Sources

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. Disparlure - Wikipedia [en.wikipedia.org]

- 3. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. researchgate.net [researchgate.net]

Field Application Techniques for Disparlure in Mating Disruption: Application Notes and Protocols

Introduction: A Targeted Approach to Spongy Moth Management

The spongy moth, Lymantria dispar (formerly known as the gypsy moth), is a significant invasive pest of hardwood forests, capable of causing widespread defoliation and ecological damage. Managing this pest, especially at low population densities to prevent outbreaks or slow its spread, requires precise and environmentally sensitive methods. Mating disruption (MD) has emerged as a primary tactic, particularly in programs like the National Slow the Spread (STS) Program in the United States.[1] This technique leverages the insect's own communication system to prevent reproduction, offering a species-specific and non-lethal alternative to broad-spectrum insecticides.[1]

This guide provides a comprehensive overview of the principles and field application techniques for Disparlure, the synthetic sex pheromone of Lymantria dispar, in mating disruption programs. It is designed for researchers, pest management professionals, and scientists engaged in developing and implementing effective integrated pest management (IPM) strategies.

Section 1: The Scientific Foundation of Disparlure-Mediated Mating Disruption

A thorough understanding of the semiochemical and the biological mechanisms it influences is critical for successful field application.

The Active Agent: Disparlure

Disparlure is the synthetic version of the sex pheromone released by female spongy moths to attract males for mating.[2][3] Its chemical structure is cis-7,8-epoxy-2-methyloctadecane (C₁₉H₃₈O).[2][3] The molecule exists as two enantiomers, (+) and (-). The natural pheromone produced by the female is the (+)-enantiomer, which is the primary attractant for males.[2][4] Interestingly, the (-)-enantiomer can inhibit the male's response to the attractive (+)-enantiomer, potentially contributing to the overall disruptive effect when racemic disparlure (a mixture of both enantiomers) is used.[1][2]

The biosynthesis of Disparlure in the female moth is a complex process beginning with the amino acid valine and involving multiple steps of chain elongation and enzymatic modification to produce the final epoxide structure.[4][5]

Caption: Simplified biosynthetic pathway of (+)-Disparlure in Lymantria dispar.

Mechanism of Action: How Mating Disruption Works

The core principle of mating disruption is to saturate the atmosphere with enough synthetic pheromone to prevent males from locating and mating with females.[6] This interference is achieved through several proposed mechanisms, with recent evidence strongly supporting "false trail following" as the predominant effect for Disparlure.[1][7]

-

False Trail Following (Competitive Attraction): The landscape becomes permeated with numerous synthetic pheromone plumes emanating from dispensers. Males are diverted from the faint plumes of calling females and instead follow these stronger, false trails, ultimately failing to locate a mate.[1][7]

-

Sensory Fatigue (Adaptation): Constant exposure to high concentrations of pheromone can cause the male's antennal receptors to adapt or habituate, rendering them less sensitive to the pheromone plumes of females.[1]

-

Camouflage: The high background concentration of synthetic pheromone can mask the discrete plumes released by females, making them indistinguishable from the ambient "noise."[1]

Caption: Mechanism of mating disruption via false trail following.

Section 2: Disparlure Formulations and Application Technologies

The physical formulation of Disparlure is a critical determinant of its field efficacy. The ideal formulation provides a consistent, controlled release of the pheromone throughout the entire flight period of the male spongy moth, which is approximately six weeks.[1][8]

Controlled-Release Formulations

A variety of formulations have been developed and tested over the years. Early formulations like hollow fibers and gelatin microcapsules had issues with inconsistent release rates or incompatibility with application equipment.[1][8] Modern operational programs primarily rely on the following types:

| Formulation Type | Description | Active Ingredient (AI) Rate (per hectare) | Application Method | Key Characteristics |

| Laminated Flakes | Multi-layered plastic flakes containing disparlure in a central reservoir. | 37.5 - 75 g | Aerial | Standard for many years; provides long-lasting release. Some formulations show persistent effects into the next season.[8][9][10] |

| SPLAT® GM | A flowable, wax-based matrix applied as dollops. | 15 - 37.5 g | Aerial, Ground | Biodegradable options available; adheres well to foliage; provides effective release for at least 10 weeks.[1] |

| Hand-Applied Dispensers | Larger reservoir-type dispensers (e.g., ropes, clips) manually placed in a grid pattern. | Varies | Ground | Used for smaller, sensitive areas or for research plots. Labor-intensive. |

Note: AI rates are typical ranges and should be confirmed based on product labels and local recommendations.

Application Technologies

The choice of application technology depends on the size of the treatment area, topography, accessibility, and cost.

-

Aerial Application: Fixed-wing aircraft or helicopters are used for large, contiguous blocks of land (>20 hectares). Aircraft are fitted with specialized dispersal systems calibrated to deliver the specific formulation at the target rate.[11] This is the most common method for operational programs like STS.

-

Ground Application: This includes methods ranging from hand-placing individual dispensers to using modified paintball guns to shoot SPLAT® dollops into the canopy.[11] It is suitable for smaller, isolated infestations or areas where aerial application is not feasible.

-

Unmanned Aerial Vehicles (UAVs): Drones are an emerging technology for applying formulations like SPLAT®.[12] They offer a high degree of precision, making them ideal for treating smaller or irregularly shaped areas and navigating complex terrain.[12]

Section 3: Field Application Protocols

A successful mating disruption program is a multi-stage process that requires careful planning, precise execution, and thorough evaluation. The following protocols outline a self-validating system for field application.

Caption: General workflow for a Disparlure mating disruption program.

Protocol 1: Pre-Application Planning and Site Assessment

Objective: To gather the necessary data to design an effective mating disruption treatment.